molecular formula C9H13NO4S B2963657 Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate CAS No. 17134-14-4

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate

Cat. No.: B2963657
CAS No.: 17134-14-4
M. Wt: 231.27
InChI Key: URGBZEUFVCDDMN-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetate is a cyanoacetate derivative featuring a sulfolane (1,1-dioxothiolan) moiety, a five-membered saturated ring containing a sulfone group. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-2-14-9(11)8(5-10)7-3-4-15(12,13)6-7/h7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGBZEUFVCDDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Glycinate Derivatives with Pyridinyl Substituents

Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (compound 7) and its dimethylamino derivative (compound 9) are synthesized via reactions of ethyl glycinate hydrochloride with cyano-containing precursors, yielding 88% and 72%, respectively . These compounds share the ethyl cyanoacetate backbone but incorporate pyridinyl groups instead of sulfolane.

Sulfonate Ester Coupling Reagents

Ethyl 2-cyano-2-(naphthalen-2-ylsulfonyloxyimino)acetate (NpsOXY) and ethyl 2-cyano-2-(tosyloxyimino)acetate (TsOXY) are sulfonate ester-type peptide coupling reagents. These compounds excel in suppressing racemization and enhancing coupling efficiency compared to traditional benzotriazole-based reagents . While the target compound lacks the sulfonyloxyimino group critical for peptide bond formation, its sulfolane moiety could stabilize transition states in analogous reactions.

Indolinone-Based Cyanoacetates

Ethyl 2-cyano-2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)acetate (77e) and its 5-methoxy analogue (77b) are synthesized via condensation of ethyl cyanoacetate with substituted indoline-2,3-diones, yielding 37% and 98%, respectively . The dramatic yield difference highlights the electronic effects of substituents: electron-donating methoxy groups enhance reactivity, whereas electron-withdrawing fluoro groups may hinder condensation. The target compound’s sulfolane group, being electron-withdrawing, could similarly reduce reaction efficiency unless compensated by its conformational rigidity.

Thiazole Acetic Acid Derivatives

2-[2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid shares the sulfolane group with the target compound but replaces the cyanoacetate with a thiazole-acetic acid moiety . This contrasts with the target compound’s cyanoacetate group, which is more reactive toward nucleophiles, enabling diverse functionalizations (e.g., cycloadditions or Michael additions) .

Imidazole Cycloaddition Products

Ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives are formed via [3+2] cycloadditions, showcasing the versatility of the cyanoacetate group in forming nitrogen-containing heterocycles . For instance, the sulfone’s electron-withdrawing nature might accelerate reactions requiring electron-deficient dienophiles.

Biological Activity

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate (CAS Number: 17134-14-4) is a chemical compound notable for its unique structural features, including a thiolane ring and a cyano group. This compound has attracted attention in various fields, particularly for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C9H13NO4S
  • Molecular Weight : 231.27 g/mol
  • Structural Features : The compound comprises an ethyl ester linked to a cyano group and a dioxo-substituted thiolane ring, contributing to its reactivity and biological interactions.

The biological activity of this compound involves its interaction with various biomolecules, potentially modulating enzyme activities and receptor functions. The unique thiolane structure allows for specific binding interactions that can lead to various pharmacological effects.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing cyano and thiolane moieties have shown promise against bacterial strains.
  • Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Data Table of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated significant inhibition at low concentrations, suggesting potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of similar compounds. It was found that the compound could induce apoptosis in human cancer cell lines by activating caspase pathways, indicating its potential as a lead compound for anticancer drug development.

Research Findings

Recent research has highlighted the importance of the thiolane ring in enhancing the biological activity of related compounds. The dioxo substitution is believed to play a crucial role in increasing the lipophilicity and bioavailability of the compound, which are essential for effective therapeutic applications.

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